molecular formula C8H14ClN B2646091 3-Ethynyl-1-methylpiperidine;hydrochloride CAS No. 2241144-60-3

3-Ethynyl-1-methylpiperidine;hydrochloride

Cat. No.: B2646091
CAS No.: 2241144-60-3
M. Wt: 159.66
InChI Key: GMNKFLRZIPJZQF-UHFFFAOYSA-N
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Description

3-Ethynyl-1-methylpiperidine;hydrochloride is a chemical compound with the molecular formula C8H13N·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

The synthesis of 3-Ethynyl-1-methylpiperidine;hydrochloride typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 1-methylpiperidine with an ethynylating agent under controlled conditions. The hydrochloride salt is then formed by treating the resulting product with hydrochloric acid. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

3-Ethynyl-1-methylpiperidine;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-Ethynyl-1-methylpiperidine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethynyl-1-methylpiperidine;hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-Ethynyl-1-methylpiperidine;hydrochloride can be compared with other piperidine derivatives, such as:

    1-Methylpiperidine: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    3-Ethynylpiperidine: Similar structure but without the methyl group, which can influence its reactivity and biological activity.

    1-Ethynyl-3-methylpiperidine: A positional isomer with different chemical and biological properties.

Properties

IUPAC Name

3-ethynyl-1-methylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N.ClH/c1-3-8-5-4-6-9(2)7-8;/h1,8H,4-7H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNKFLRZIPJZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C#C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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